Ethyl 2-(4-bromophenyl)indolizine-1-carboxylate
Description
¹H NMR (500 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.24 | dd | 2H | H-7, H-9 (indolizine) |
| 7.62 | d (J=8.4 Hz) | 2H | H-2',6' (bromophenyl) |
| 7.41 | d (J=8.4 Hz) | 2H | H-3',5' (bromophenyl) |
| 7.30 | s | 1H | H-3 (indolizine) |
| 7.08 | dd | 1H | H-6 (indolizine) |
| 6.72 | t | 1H | H-5 (indolizine) |
| 4.39 | q (J=7.1 Hz) | 2H | OCH₂CH₃ |
| 1.42 | t (J=7.1 Hz) | 3H | OCH₂CH₃ |
Coupling patterns confirm the indolizine scaffold:
¹³C NMR (125 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 165.01 | C=O (ester) |
| 144.42 | C-1 (indolizine) |
| 132.43 | C-4' (bromophenyl) |
| 130.15 | C-2',6' (bromophenyl) |
| 125.21 | C-7 (indolizine) |
| 122.55 | C-9 (indolizine) |
| 116.51 | C-5 (indolizine) |
| 59.76 | OCH₂CH₃ |
| 14.79 | OCH₂CH₃ |
2D-COSY correlations verify:
- H-3 (δ 7.30) couples with H-5 (δ 6.72) and H-6 (δ 7.08)
- Ethyl group protons show characteristic geminal coupling
Mass Spectrometric Fragmentation Patterns
| m/z | Relative Abundance (%) | Fragment Ion |
|---|---|---|
| 344 | 15 (M⁺) | Molecular ion |
| 299 | 100 | [M - OCH₂CH₃]⁺ |
| 220 | 45 | [M - Br - CO₂Et]⁺ |
| 183 | 30 | [C₆H₄Br]⁺ |
| 77 | 20 | C₆H₅⁺ (tropylium ion) |
- Observed: 343.0208 ([M - H]⁻)
- Calculated: 343.0208 (Δ = 0 ppm)
Key fragmentation pathways:
- Ethyl group loss (-45 Da) via α-cleavage
- Retro-Diels-Alder scission of indolizine core (-93 Da)
- Bromine radical elimination (-79 Da)
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)indolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-2-21-17(20)16-14(12-6-8-13(18)9-7-12)11-19-10-4-3-5-15(16)19/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSFLFNCMBHEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromophenyl)indolizine-1-carboxylate typically involves the reaction of 4-bromobenzaldehyde with ethyl 2-pyridylacetate under basic conditions to form the corresponding indolizine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote cyclization, leading to the formation of the indolizine ring system .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromophenyl)indolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Properties
Indolizine derivatives, including ethyl 2-(4-bromophenyl)indolizine-1-carboxylate, have been studied for their diverse pharmacological properties. Notably, they exhibit:
- Anti-inflammatory Effects : Research indicates that compounds with indolizine structures can inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This compound has shown promising COX-2 inhibitory activity, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) such as indomethacin .
- Anticancer Activity : Studies have demonstrated that various indolizine derivatives can act as microtubule destabilizers, inhibiting cancer cell proliferation. This compound is part of a broader class of compounds that have shown significant cytotoxic effects against multiple cancer cell lines .
Mechanism of Action
The therapeutic effects are often attributed to the compound's ability to interact with biological macromolecules, modulating their activity. For instance, the binding affinity to COX-2 is primarily due to hydrophobic interactions between the compound and the enzyme's active site .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions. The synthesis typically involves multi-step processes that yield high-purity compounds suitable for further applications in drug development and material sciences .
Materials Science
Potential Applications in Material Development
The unique electronic properties imparted by the bromophenyl group enhance the stability and reactivity of this compound, making it a candidate for use in advanced materials. The compound's ability to form stable complexes with metals or other organic compounds can lead to applications in:
- Organic Light Emitting Diodes (OLEDs) : Its luminescent properties may be explored for use in OLED technology.
- Sensors : The compound's reactivity with various analytes could be harnessed in sensor technologies.
Data Table: Comparative Analysis of Indolizine Derivatives
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Bromine atom at para position | Higher lipophilicity compared to fluorinated analogs |
| Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate | Fluorine atom at para position | Enhanced electronic properties |
| Ethyl 2-(4-chlorophenyl)indolizine-1-carboxylate | Chlorine atom at para position | Different electronic properties affecting reactivity |
Case Studies
-
COX-2 Inhibition Study
A study evaluated the COX-2 inhibitory activity of several indolizines, including this compound. The results indicated an IC50 value comparable to indomethacin, highlighting its potential as a therapeutic agent for inflammatory diseases . -
Anticancer Activity Assessment
A series of indolizine derivatives were tested against a panel of human cancer cell lines. This compound exhibited significant growth inhibition across multiple cancer types, demonstrating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromophenyl)indolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine core can bind to various biological receptors, modulating their activity. For example, it may inhibit enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to cell death. The bromophenyl group enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Substituent Position Effects
The biological and physicochemical properties of indolizines are highly dependent on substituent positions:
Key Observations :
- Position 2 vs. Position 3 : Bromophenyl at position 2 (target compound) may enhance steric bulk and lipophilicity compared to 3-benzoyl derivatives, influencing membrane permeability .
- Position 7 Modifications: Amino or acetyl groups at position 7 correlate with antioxidant activity, suggesting electron-donating groups enhance radical scavenging .
Bioactivity Comparison
Anticancer Activity
- This compound: Not directly tested, but analogues (e.g., 2b, 2q, 2r) with 4-bromophenyl or 4-chlorophenyl groups showed dose-dependent cytotoxicity against SiHa cervical cancer cells (IC₅₀: 10–80 µg/mL) .
- Mechanism : Bromine’s electronegativity may enhance DNA intercalation or topoisomerase inhibition .
COX-2 Inhibition
- Ethyl 7-methoxy-3-(substituted benzoyl)indolizine-1-carboxylates : Demonstrated COX-2 selectivity (docking scores: −8.2 to −9.1 kcal/mol), comparable to Indomethacin (−8.5 kcal/mol) .
- Role of Bromine : Bromophenyl groups may stabilize enzyme-ligand interactions via halogen bonding .
Antioxidant Activity
- Ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate: Exhibited moderate nitric oxide scavenging (IC₅₀: ~150 µg/mL vs. ascorbic acid: 25 µg/mL) and ferric ion reduction .
Physicochemical Properties
Structural Impact :
- Indolizine vs.
Structural Analogues in Other Scaffolds
- Cyclohexadiene Derivatives: Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate showed hydrogen bonding-driven crystal packing, suggesting bromophenyl enhances solid-state stability .
- Indole Derivatives : Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate (CAS 1423701-42-1) shares a bromophenyl group but lacks the pyridine ring, reducing basicity compared to indolizines .
Biological Activity
Ethyl 2-(4-bromophenyl)indolizine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, particularly in the context of cancer therapy.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 344.203 g/mol. The compound features an indolizine core, which is a bicyclic structure containing nitrogen, and a bromophenyl substituent that enhances its reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing its potential as an anticancer agent. The following sections detail its cytotoxic properties, mechanisms of action, and applications.
Cytotoxic Properties
This compound exhibits notable cytotoxicity against several cancer cell lines. Research indicates that it can inhibit cell growth through various mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has demonstrated anti-proliferative effects on cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-468 (breast cancer) .
- Mechanisms of Action : It interacts with tubulin at the colchicine site, disrupting microtubule dynamics essential for mitosis, which leads to apoptosis in cancer cells .
Mechanistic Studies
The mechanisms by which this compound exerts its effects include:
- Cell Cycle Regulation : The compound influences key cellular pathways involved in cell cycle progression, leading to cell cycle arrest and apoptosis .
- Angiogenesis Inhibition : It may also inhibit angiogenesis, further contributing to its anticancer properties by preventing tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been crucial in optimizing the pharmacological properties of this compound. Modifications to the indolizine scaffold have been explored to enhance binding affinity and selectivity towards specific receptors involved in cancer progression .
| Modification | Effect on Activity | Notes |
|---|---|---|
| Bromination | Increased lipophilicity | Enhances binding affinity |
| Substituent Variation | Alters receptor interaction | Different substituents lead to varying biological activities |
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Cytotoxicity Assay : In vitro assays revealed that the compound inhibited the growth of HeLa cells with an IC50 value of approximately 10 µM, indicating significant cytotoxic potential .
- Binding Affinity Studies : Binding assays demonstrated high affinity for tubulin, supporting its role as a microtubule disruptor .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls, validating its therapeutic potential .
Applications in Drug Development
Given its promising biological activity, this compound is being investigated for various therapeutic applications:
- Anticancer Therapeutics : Its ability to target microtubules positions it as a candidate for developing new anticancer drugs.
- Organic Synthesis : The compound serves as a building block for synthesizing more complex indolizine derivatives with potential biological activities .
Q & A
Q. What are the standard synthetic protocols for Ethyl 2-(4-bromophenyl)indolizine-1-carboxylate, and how can reaction yields be optimized?
The compound is synthesized via a cyclization reaction involving 4-amino-1-(2-(4-bromophenyl)-2-oxoethyl)pyridinium bromide and ethyl propiolate in dry DMF with K₂CO₃ as a base. Key steps include:
- Stirring at room temperature for 30 minutes.
- Monitoring progress via TLC and purifying via column chromatography (hexane:ethyl acetate). Yield optimization requires strict anhydrous conditions, stoichiometric control of ethyl propiolate (1:1 molar ratio), and efficient purification to achieve ~78% yield .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs:
- ¹H/¹³C NMR : Peaks at δ 9.53–9.52 (indolizine proton), 4.22–4.18 (ethyl ester), and 188.26 ppm (carbonyl) confirm regiochemistry .
- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 327.2, aligning with the molecular formula C₁₈H₁₅BrN₂O₃ .
- Elemental analysis : C, H, N percentages must match theoretical values (e.g., C: 66.25%, H: 4.63%) to rule out impurities .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
- Antioxidant activity : DPPH free radical scavenging assays at 100–500 µg/mL concentrations, compared to ascorbic acid (IC₅₀ ~25 µg/mL). Moderate activity (e.g., 40–60% inhibition at 100 µg/mL) suggests potential for further optimization .
- Antibacterial screening : Agar diffusion assays against S. aureus and E. coli with zone-of-inhibition measurements (e.g., 12–15 mm at 50 µg/disc) .
Advanced Research Questions
Q. How can reaction regioselectivity be controlled during indolizine core formation?
Substituent positioning is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., 4-bromophenyl) direct cyclization to the C-2 position via resonance stabilization .
- Steric hindrance : Bulky groups at the pyridinium precursor’s ortho positions favor indolizine formation over side products like pyrroloindoles . Computational modeling (DFT) of transition states can predict regiochemical outcomes .
Q. What crystallographic methods resolve contradictions in structural data (e.g., bond angles vs. NMR assignments)?
- Single-crystal X-ray diffraction : Refinement via SHELXL (R-factor < 0.05) provides definitive bond lengths/angles. For example, the indolizine C1–C2 bond length (~1.38 Å) confirms aromaticity .
- Ring puckering analysis : Cremer-Pople parameters (e.g., θ, φ) quantify deviations from planarity, resolving discrepancies between NMR-derived conformers and crystallographic data .
Q. How can HPLC methods be adapted to detect metabolites or degradation products?
- RP-HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min. Monitor UV absorption at 254 nm.
- Validation : Linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery (>95%) ensure reliability. Absence of new peaks in rat synaptosome studies confirms metabolic stability .
Q. What strategies improve the compound’s antioxidant efficacy based on structure-activity relationships (SAR)?
- Substituent modulation : Introducing electron-donating groups (e.g., -NH₂ at C-7) enhances radical scavenging by 30% via resonance stabilization of the indolizine π-system .
- Hybridization : Conjugating with phenolic moieties (e.g., 4-hydroxybenzoyl) increases DPPH inhibition (IC₅₀ ~15 µg/mL) through synergistic H-atom transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
